N-(4-methylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide
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Overview
Description
N-(4-methylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is an organic compound with a complex structure that includes a phenylsulfanyl group attached to an acetamide backbone
Preparation Methods
The synthesis of N-(4-methylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves the reaction of p-toluenesulfonamide with acetic anhydride under alkaline conditions . This method ensures the formation of the desired acetamide compound with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
N-(4-methylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfanyl group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
N-(4-methylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group plays a crucial role in its biological activity, potentially interacting with enzymes or receptors in the body. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate inflammatory responses and microbial growth.
Comparison with Similar Compounds
N-(4-methylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide can be compared with other similar compounds, such as:
N-(4-methoxyphenyl)acetamide: This compound has a methoxy group instead of a phenylsulfanyl group, leading to different chemical and biological properties.
N-(4-methylphenyl)sulfonylacetamide:
N-(4-aminophenyl)sulfonylacetamide: The presence of an amino group introduces different chemical reactivity and potential biological activities.
These comparisons highlight the uniqueness of this compound, particularly its phenylsulfanyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-phenyl-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NOS/c1-16-12-14-18(15-13-16)22-21(23)20(17-8-4-2-5-9-17)24-19-10-6-3-7-11-19/h2-15,20H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQCAWWLBDKXAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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